N-Phenyl-benzamidine perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

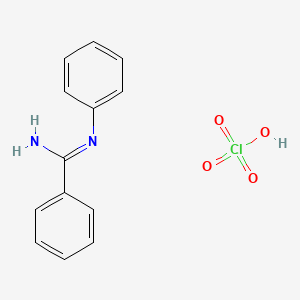

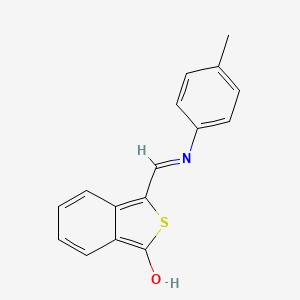

N-Phenyl-benzamidine perchlorate is a chemical compound with the linear formula C13H13ClN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-Phenyl-benzamidine derivatives has been achieved using a green approach catalyzed by copper oxide nanoparticles (CuO np) under solvent-free conditions .Molecular Structure Analysis

The molecular structure of N-Phenyl-benzamidine perchlorate is represented by the linear formula C13H13ClN2O4 . The molecular weight of the compound is 296.713 .科学的研究の応用

Synthesis and Characterization

Antipathogenic Activity : A study by Limban et al. (2011) synthesized and characterized a number of acylthioureas with significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth abilities. This research demonstrates the potential of derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Spectral and Protonation Studies : García et al. (2001) investigated the protonation equilibria of various hydroxamic acids in strong acid media, revealing insights into the solvation and ion pair formations that can inform the development of new chemical sensors or catalysts (García, Ibeas, Hoyuelos, Leal, Secco, & Venturini, 2001).

Structural Insights

- Supramolecular Structures : Richter et al. (2007) detailed the preparation and structure of a novel hypervalent-iodine polymer, illustrating the utility of such compounds in designing new materials with unique ionic and molecular architectures (Richter, Koser, Incarvito, & Rheingold, 2007).

Catalysis and Chemical Reactions

- Copper-Catalyzed Reactions : Tran et al. (2014) reported on copper-catalyzed reactions of alkanes with amides to form N-alkyl products, showcasing the potential of N-Phenyl-benzamidine perchlorate derivatives in organic synthesis and functionalization processes (Tran, Li, Driess, & Hartwig, 2014).

Anion Recognition and Sensing

- Development of Thiourea-Based Receptors : Nie et al. (2004) developed neutral N-(substituted-benzamido)-N'-phenylthioureas as anion receptors, highlighting the enhanced anion binding affinities of these compounds compared to classical thiourea receptors. This advancement underscores the role of such compounds in anion sensing and recognition, with potential applications in environmental monitoring and diagnostic assays (Nie, Li, Han, Zhang, Yang, Liu, Wu, Xie, Zhao, & Jiang, 2004).

Safety and Hazards

作用機序

Target of Action

N-Phenyl-benzamidine perchlorate is a complex compound with a molecular formula of C13H13ClN2O4 Benzamidine, a related compound, is known to be used in the treatment of painful and inflammatory conditions of the oral cavity, such as infections and gingivitis

Mode of Action

It’s known that benzamidine derivatives can act as inhibitors of trypsin, a protease enzyme . The benzamidine unit binds in the S1 pocket of trypsin, inhibiting its activity . It’s possible that N-Phenyl-benzamidine perchlorate may interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

Given the potential trypsin-inhibiting activity of benzamidine derivatives , it’s possible that this compound could impact protein digestion and absorption processes.

Result of Action

If it acts similarly to other benzamidine derivatives, it could potentially inhibit the activity of certain enzymes, leading to changes in cellular processes . .

特性

IUPAC Name |

perchloric acid;N'-phenylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.ClHO4/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H,(H2,14,15);(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVELQUKBYQYTED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N.OCl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-benzamidine perchlorate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)

![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)

![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)

acetyl}amino)benzoate](/img/structure/B2820842.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)